molecular formula C8H11F3N2O2 B6183334 3-(azetidin-3-yl)propanenitrile, trifluoroacetic acid CAS No. 2624132-44-9

3-(azetidin-3-yl)propanenitrile, trifluoroacetic acid

Cat. No.: B6183334
CAS No.: 2624132-44-9
M. Wt: 224.2
InChI Key:
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Description

3-(Azetidin-3-yl)propanenitrile, trifluoroacetic acid is a compound that belongs to the class of azetidine derivatives. It has the molecular formula C8H11F3N2O2 and a molecular weight of 224.2. This compound is known for its unique chemical structure, which includes an azetidine ring and a nitrile group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-3-yl)propanenitrile, trifluoroacetic acid typically involves the reaction of azetidine derivatives with propanenitrile under specific conditions. The reaction is often carried out in the presence of trifluoroacetic acid, which acts as a catalyst and stabilizing agent. The exact reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)propanenitrile, trifluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized azetidine derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

3-(Azetidin-3-yl)propanenitrile, trifluoroacetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)propanenitrile, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and nitrile group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(azetidin-3-yl)propanenitrile, trifluoroacetic acid include:

  • 3-(azetidin-3-yl)propanenitrile
  • 3-(azetidin-3-yl)propanoic acid
  • 3-(azetidin-3-yl)propanamide

Uniqueness

What sets this compound apart from these similar compounds is the presence of the trifluoroacetic acid moiety, which enhances its stability and reactivity. This unique feature makes it particularly valuable in certain chemical reactions and applications.

Properties

CAS No.

2624132-44-9

Molecular Formula

C8H11F3N2O2

Molecular Weight

224.2

Purity

95

Origin of Product

United States

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